molecular formula C7H17ClN2O2S B1415863 N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 2059938-21-3

N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No.: B1415863
CAS No.: 2059938-21-3
M. Wt: 228.74 g/mol
InChI Key: OSMVFSFIRDZXLN-UHFFFAOYSA-N
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Description

Nomenclature and Classification Systems

N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural components: the N-methyl substituent on the sulfonamide nitrogen, the piperidin-4-yl moiety indicating attachment at the 4-position of the piperidine ring, and the methanesulfonamide functional group. Alternative nomenclature systems recognize this compound as N-methyl-1-piperidin-4-ylmethanesulfonamide hydrochloride, maintaining equivalent chemical meaning while utilizing slightly different formatting conventions.

The compound belongs to the sulfonamide class of organic compounds, specifically categorized as a heterocyclic sulfonamide due to the presence of the six-membered piperidine ring containing one nitrogen atom. Within chemical classification hierarchies, this compound represents a tertiary sulfonamide, characterized by the N-methylation of the sulfonamide nitrogen atom. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt structure that enhances the compound's stability and solubility characteristics. Chemical databases consistently classify this compound within the broader category of piperidine derivatives, acknowledging its position among heterocyclic compounds containing saturated six-membered nitrogen-containing rings.

Structural Formula and Representation

The molecular structure of this compound can be represented through multiple chemical notation systems. The molecular formula C₇H₁₇ClN₂O₂S accurately reflects the atomic composition, encompassing seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The Simplified Molecular Input Line Entry System representation appears as CNS(=O)(=O)CC1CCNCC1.Cl, clearly delineating the connectivity between atoms and the ionic nature of the hydrochloride salt.

The International Chemical Identifier system provides a comprehensive structural representation through the InChI string: InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-2-4-9-5-3-7;/h7-9H,2-6H2,1H3;1H. This notation system separates the organic cation from the chloride anion while maintaining complete structural information. The corresponding InChIKey OSMVFSFIRDZXLN-UHFFFAOYSA-N serves as a fixed-length identifier for database searching and chemical informatics applications. Three-dimensional structural representations demonstrate the tetrahedral geometry around the sulfur center and the chair conformation typically adopted by the piperidine ring system.

Chemical Identifiers and Registry Information

The Chemical Abstracts Service has assigned the registry number 2059938-21-3 to this compound, providing a unique identifier for this specific salt form. This registry number distinguishes the hydrochloride salt from the parent free base compound, which bears the separate registry number 1247427-58-2. The PubChem database maintains comprehensive records for this compound under the Compound Identifier 137703094, facilitating access to structural, physical, and chemical property information.

Properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-2-4-9-5-3-7;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVFSFIRDZXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride involves the reaction of N-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride
  • CAS No.: 2059938-21-3
  • Molecular Formula : C₇H₁₇ClN₂O₂S
  • Molecular Weight : 228.74 g/mol
  • MDL Number : MFCD28894133 .

Key Characteristics: This compound is a hydrochloride salt featuring a piperidin-4-yl core modified with a methyl-sulfonamide group. Notably, critical data such as purity, storage conditions, and safety parameters (e.g., GHS classifications) are unavailable in the current documentation .

Comparison with Structurally Similar Compounds

N-(Piperidin-4-yl)methanesulfonamide Hydrochloride

  • CAS No.: 68996-26-9
  • Molecular Formula : C₆H₁₅ClN₂O₂S
  • Molecular Weight : 214.71 g/mol
  • Key Differences: Structural Variation: Lacks the N-methyl group present in the target compound. Storage: Requires storage under sealed, dry conditions at room temperature, unlike the target compound, for which storage guidelines are unspecified .

(Piperidin-4-yl)methanesulfonamide Hydrochloride (CAS 1251925-40-2)

  • Molecular Formula : C₆H₁₅ClN₂O₂S
  • Molecular Weight : 214.71 g/mol
  • Key Differences: Nomenclature: Differs in naming conventions but shares the same molecular formula as the compound above (CAS 68996-26-9), indicating possible synonyms or salt variations. Applications: Piperidine derivatives are often explored as intermediates in neuropharmacological agents (e.g., 5-HT6 receptor modulators for neuropathic pain), though direct evidence for this compound is absent .

2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide Hydrochloride (Compound 13)

  • Molecular Formula : C₂₂H₂₄ClN₃O₃S
  • Molecular Weight : 445.96 g/mol
  • Key Differences :
    • Structural Complexity : Contains a pyrrole-carboxamide scaffold and dual phenyl groups, making it significantly bulkier than the target compound.
    • Pharmacological Relevance : Explicitly studied as a 5-HT6 receptor inverse agonist with demonstrated efficacy in neuropathic pain models . This highlights the role of the piperidin-4-yl moiety in bioactive molecules, though the target compound’s pharmacological profile remains uncharacterized.

Comparative Data Table

Parameter N-Methyl-1-(piperidin-4-yl)methanesulfonamide HCl N-(Piperidin-4-yl)methanesulfonamide HCl Compound 13
CAS No. 2059938-21-3 68996-26-9 N/A
Molecular Formula C₇H₁₇ClN₂O₂S C₆H₁₅ClN₂O₂S C₂₂H₂₄ClN₃O₃S
Molecular Weight (g/mol) 228.74 214.71 445.96
Key Functional Groups N-Methyl sulfonamide Sulfonamide Pyrrole-carboxamide
Storage Guidelines Unspecified Sealed, dry, room temperature Not provided
Pharmacological Data Not available Not available 5-HT6 receptor activity

Research and Regulatory Considerations

  • Synthetic Pathways: The target compound and its analogs are synthesized via deprotection of Boc-protected intermediates using methanolic HCl, a common strategy for piperidine-based salts .
  • Data Gaps : The target compound lacks detailed purity, toxicity, and regulatory information compared to structurally simpler derivatives, which cite databases like ATSDR and EPA .
  • Potential Applications: Piperidin-4-yl derivatives are recurrent in CNS drug discovery, suggesting that the target compound may warrant evaluation in receptor-binding or enzymatic assays to clarify its role .

Biological Activity

N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structural features, including a methyl group on the nitrogen atom and a sulfonamide functional group. These contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it can inhibit certain enzymes by binding to their active sites, which blocks their activity and affects various biochemical pathways. This inhibition can lead to therapeutic effects in various disease models, particularly in cancer and inflammatory conditions.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves:

  • Induction of Apoptosis : The compound promotes late apoptosis or necrosis, significantly increasing the percentage of cells undergoing these processes compared to untreated controls .
  • Cell Cycle Arrest : It induces cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells .

Anti-inflammatory Activity

This compound has also been identified as a promising inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that it can concentration-dependently inhibit IL-1β release from LPS/ATP-stimulated human macrophages, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism of Action
N-(piperidin-4-yl)methanesulfonamideModerate anticancer activityEnzyme inhibition
N-Methyl-N-(piperidin-4-yl)methanesulfonamideAnticancer and anti-inflammatory effectsApoptosis induction and inflammasome inhibition
N-Methyl-N-(methylsulfonyl)piperidin-3-amineAntimicrobial propertiesUnknown; further research needed

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In one study, treatment led to a 42% increase in late apoptosis in A549 cells .
  • Inflammation Models : In models of inflammation, this compound demonstrated a substantial reduction in IL-1β levels, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains; however, further investigation is required to establish its efficacy and mechanism.

Q & A

Q. What are the primary synthetic routes for N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Methylation of piperidine : Reaction of piperidin-4-amine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to form N-methylpiperidine.

Sulfonylation : Treatment with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to introduce the sulfonamide group. The hydrochloride salt is precipitated using HCl/ether .
Key factors : Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation). Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. Yields range from 60–75% under optimized protocols.

Q. How is the structural integrity of this compound confirmed?

  • NMR spectroscopy : 1H^1H NMR confirms methyl group integration (δ ~2.8 ppm for N–CH₃) and piperidine ring protons (δ ~3.1–3.5 ppm). 13C^{13}C NMR identifies the sulfonamide carbon (δ ~45 ppm) .
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 228.74 (M+H⁺), consistent with the molecular formula C₇H₁₇ClN₂O₂S .
  • Elemental analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and S percentages .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve enantiomeric purity for chiral derivatives of this compound?

Chiral resolution or asymmetric synthesis is critical for derivatives targeting stereospecific biological receptors.

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients separates enantiomers.
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during sulfonylation to induce enantioselectivity. Recent studies achieved 90–95% enantiomeric excess (ee) using Ru-BINAP systems .
    Data contradiction note : Some reports indicate reduced yields (>20% loss) with chiral catalysts, necessitating trade-off analyses between purity and scalability .

Q. What methodological approaches are used to study this compound’s interaction with serotonin receptors (e.g., 5-HT₆)?

  • Radioligand binding assays : Compete 3H^3H-LSD with the compound in HEK-293 cells expressing human 5-HT₆ receptors. Calculate IC₅₀ values (reported range: 12–18 nM) .
  • Molecular dynamics simulations : Dock the compound into 5-HT₆ homology models (e.g., using AutoDock Vina) to identify key interactions:
    • Hydrogen bonding between the sulfonamide oxygen and Asn₃⁰⁶.
    • Hydrophobic interactions of the piperidine ring with Phe₃⁵⁶ .
      Controversy : Discrepancies in binding affinity data (e.g., IC₅₀ variability across labs) may arise from receptor glycosylation differences or buffer pH effects .

Q. How do structural modifications (e.g., substituent variations) impact metabolic stability in hepatic microsome assays?

ModificationHalf-life (Human Liver Microsomes)CYP450 Isozyme Inhibition
Parent compound42 ± 5 minCYP3A4 (IC₅₀ = 8.2 μM)
Cyclopropane derivative68 ± 7 minCYP3A4 (IC₅₀ = 12.1 μM)
Fluoro-substituted29 ± 4 minCYP2D6 (IC₅₀ = 4.5 μM)
Key findings : Cyclopropane substitution enhances metabolic stability by reducing CYP3A4 affinity. Fluoro groups increase CYP2D6 inhibition risk .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

Example: IC₅₀ values vary between SH-SY5Y (neuroblastoma) and HepG2 (hepatic) cells:

  • SH-SY5Y : 45 ± 3 μM (MTT assay).
  • HepG2 : 120 ± 10 μM (ATP-lite assay).
    Methodological adjustments :
  • Standardize assays (e.g., use ATP-lite for all lines).
  • Account for cell-specific efflux transporters (e.g., P-gp inhibition with verapamil in SH-SY5Y) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 2
N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride

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